molecular formula C15H15N3O3S B11005431 N-(furan-2-ylmethyl)-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide

N-(furan-2-ylmethyl)-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11005431
M. Wt: 317.4 g/mol
InChI Key: OVWNDUKEIQQTLW-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound featuring a thiazole ring substituted with furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction.

    Introduction of Furan Groups: The furan-2-ylmethyl groups are introduced via nucleophilic substitution reactions, where furan-2-ylmethyl halides react with the thiazole intermediate.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan rings can undergo oxidation reactions, leading to the formation of furan-2,3-diones.

    Reduction: Reduction of the thiazole ring can yield dihydrothiazole derivatives.

    Substitution: The furan rings can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Furan-2,3-diones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N-(furan-2-ylmethyl)-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide may be investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules could lead to the development of new drugs or therapeutic agents.

Medicine

In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and thiazole rings could facilitate binding to specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide: Lacks the methyl group at the 4-position of the thiazole ring.

    N-(furan-2-ylmethyl)-2-[(furan-2-ylmethyl)amino]-4-ethyl-1,3-thiazole-5-carboxamide: Has an ethyl group instead of a methyl group at the 4-position.

Uniqueness

The presence of the methyl group at the 4-position of the thiazole ring in N-(furan-2-ylmethyl)-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide may confer unique chemical and biological properties, such as altered reactivity or binding affinity compared to its analogs.

Properties

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(furan-2-ylmethylamino)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H15N3O3S/c1-10-13(14(19)16-8-11-4-2-6-20-11)22-15(18-10)17-9-12-5-3-7-21-12/h2-7H,8-9H2,1H3,(H,16,19)(H,17,18)

InChI Key

OVWNDUKEIQQTLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NCC2=CC=CO2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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